molecular formula C18H16N2O3 B287176 5-Methyl-1-phenyl-4-pyrazolecarboxylic acid (4-methoxyphenyl) ester

5-Methyl-1-phenyl-4-pyrazolecarboxylic acid (4-methoxyphenyl) ester

Cat. No. B287176
M. Wt: 308.3 g/mol
InChI Key: KECZBGOYTMZNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1-phenyl-4-pyrazolecarboxylic acid (4-methoxyphenyl) ester, commonly known as MPP, is a chemical compound that has been widely used in scientific research. It is a pyrazole derivative that has been synthesized through various methods. MPP has shown potential in various scientific research applications due to its unique properties and mechanism of action.

Scientific Research Applications

Synthesis and Crystallography

5-Methyl-1-phenyl-4-pyrazolecarboxylic acid (4-methoxyphenyl) ester and its derivatives are primarily involved in synthetic chemistry research. For instance, Kumarasinghe et al. (2009) focused on the synthesis of related compounds, highlighting the challenges in identifying regioisomers and the role of X-ray crystallography in structure determination. Their research contributes to understanding the crystalline structures and conformational differences in these compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Drug Synthesis Intermediates

Compounds related to 5-Methyl-1-phenyl-4-pyrazolecarboxylic acid (4-methoxyphenyl) ester are significant as intermediates in drug synthesis. For example, Wang et al. (2017) reported on the X-ray powder diffraction data of a compound that is an important intermediate in the synthesis of the anticoagulant, apixaban, underscoring its relevance in pharmaceutical manufacturing (Wang, Suo, Zhang, Hou, & Li, 2017).

Electron Transfer and Chemical Interaction Studies

Research by Tewari et al. (2014) revealed the electron transfer and interaction properties of pyrazole ester derivatives, including compounds similar to 5-Methyl-1-phenyl-4-pyrazolecarboxylic acid (4-methoxyphenyl) ester. Their study, involving NMR and cyclic voltammetric titration, contributes to understanding the chemical behavior and stability of these compounds, particularly in the presence of acetone (Tewari, Srivastava, Singh, Kumar, Khanna, Srivastava, Gnanasekaran, & Hobza, 2014).

Corrosion Inhibition in the Petroleum Industry

The compound has also been studied for its potential application in corrosion inhibition. Singh et al. (2020) explored the use of pyrazol derivatives, similar in structure to 5-Methyl-1-phenyl-4-pyrazolecarboxylic acid (4-methoxyphenyl) ester, for protecting steel in the petroleum industry, showcasing its utility in industrial applications (Singh, Ansari, Quraishi, & Kaya, 2020).

Experimental and Theoretical Investigations

Viveka et al. (2016) conducted both experimental and theoretical studies on a derivative of pyrazole-4-carboxylic acid, providing insights into its chemical shifts, FT-IR spectroscopy, and crystal structure. These findings aid in the deeper understanding of the molecular structure and electronic transitions within molecules like 5-Methyl-1-phenyl-4-pyrazolecarboxylic acid (4-methoxyphenyl) ester (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

properties

Product Name

5-Methyl-1-phenyl-4-pyrazolecarboxylic acid (4-methoxyphenyl) ester

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

(4-methoxyphenyl) 5-methyl-1-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C18H16N2O3/c1-13-17(12-19-20(13)14-6-4-3-5-7-14)18(21)23-16-10-8-15(22-2)9-11-16/h3-12H,1-2H3

InChI Key

KECZBGOYTMZNHZ-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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